(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride
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Overview
Description
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride is a chemical compound known for its role as an inhibitor of the influenza virus RNA polymerase PA subunit. This compound is particularly significant in the field of antiviral research due to its ability to inhibit the endonuclease activity of the influenza virus, which is crucial for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Chlorophenyl and Benzyl Groups: The chlorophenyl and benzyl groups are introduced through nucleophilic substitution reactions.
Hydroxylation and Oxidation: The final steps involve hydroxylation and oxidation to introduce the hydroxy and oxo groups, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is carried out in batch reactors, where each step is carefully monitored and controlled.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of RNA polymerase.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against influenza.
Industry: Utilized in the development of antiviral drugs and as a reference standard in quality control.
Mechanism of Action
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride exerts its effects by inhibiting the endonuclease activity of the influenza virus RNA polymerase PA subunit. This inhibition prevents the cleavage of host pre-mRNA, which is essential for viral mRNA synthesis. The compound binds to the active site of the endonuclease, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
L-742002 Hydrochloride: Another inhibitor of the influenza virus RNA polymerase PA subunit with similar inhibitory activity.
L-742003 Hydrochloride: A derivative with modifications on the piperidine ring, showing different binding affinities.
L-742004 Hydrochloride: A compound with additional functional groups, providing insights into structure-activity relationships.
Uniqueness
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride is unique due to its high specificity and potency as an inhibitor of the influenza virus RNA polymerase PA subunit. Its well-characterized mechanism of action and extensive use in research make it a valuable tool in antiviral studies .
Properties
IUPAC Name |
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4.ClH/c24-19-8-6-17(7-9-19)15-23(21(27)14-20(26)22(28)29)10-12-25(13-11-23)16-18-4-2-1-3-5-18;/h1-9,14,26H,10-13,15-16H2,(H,28,29);1H/b20-14-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLNSXCRZNNZBT-VSOKSMTPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)C=C(C(=O)O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)/C=C(/C(=O)O)\O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174605-64-2 |
Source
|
Record name | 174605-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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